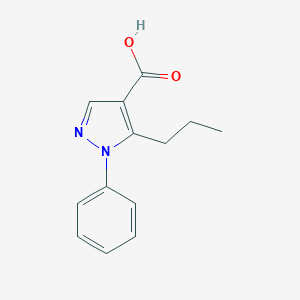

1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-phenyl-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-6-12-11(13(16)17)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYITWPSSDTYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380573 | |

| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116344-17-3 | |

| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116344-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116344-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and expected characterization data for the novel compound, 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid. The methodologies presented are based on established and widely-cited procedures for the synthesis of analogous pyrazole derivatives.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a one-pot, three-component reaction. This approach involves the cyclocondensation of phenylhydrazine with a suitable β-ketoester, in this case, ethyl 2-formylpentanoate, followed by the hydrolysis of the resulting ester.

Proposed Synthetic Scheme

A plausible and efficient synthetic route is the reaction of phenylhydrazine with ethyl 2-formylpentanoate to form an intermediate hydrazone, which then undergoes intramolecular cyclization to yield the ethyl ester of the target compound. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of substituted pyrazole carboxylic acids.[1][2]

Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-formylpentanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Hydrolysis to this compound

-

Dissolve the purified ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Characterization Data

The following table summarizes the expected characterization data for this compound, extrapolated from data for structurally similar compounds.[3][4][5][6]

| Property | Expected Value |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Melting Point | Expected to be in the range of 150-200 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5-13.5 (s, 1H, COOH), 8.1-8.3 (s, 1H, pyrazole-H), 7.3-7.6 (m, 5H, Ar-H), 2.8-3.0 (t, 2H, CH₂), 1.6-1.8 (m, 2H, CH₂), 0.9-1.1 (t, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165-170 (C=O), 140-145 (pyrazole-C), 138-140 (Ar-C), 128-130 (Ar-CH), 125-127 (Ar-CH), 120-125 (Ar-CH), 110-115 (pyrazole-C), 30-35 (CH₂), 20-25 (CH₂), 13-15 (CH₃) |

| IR (KBr, cm⁻¹) | ~3000 (O-H, broad), ~1700 (C=O), ~1600, 1500 (C=C, C=N) |

| Mass Spectrometry (EI) | m/z: 230 (M⁺), 185 (M⁺ - COOH) |

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized final product follows a logical progression.

Caption: A logical workflow for the synthesis and characterization of the target molecule.

Potential Biological Significance: A Representative Signaling Pathway

While the specific biological activity of this compound is yet to be determined, pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazole-containing compounds have been investigated as inhibitors of the JAK-STAT signaling pathway, which is crucial in inflammation and cancer. The following diagram illustrates a generalized representation of this pathway.

Caption: A generalized JAK-STAT signaling pathway, a potential target for pyrazole derivatives.

References

- 1. rsc.org [rsc.org]

- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the diverse classes of pyrazole-containing compounds, derivatives of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid have emerged as a promising area of research. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common strategy begins with the condensation of a β-ketoester with phenylhydrazine to form the pyrazole core. Subsequent functionalization of the pyrazole ring allows for the introduction of various substituents, leading to a diverse library of derivatives, including amides, esters, and hydrazides.

A general synthetic pathway is outlined below:

Detailed Experimental Protocol: Synthesis of N-Aryl-1-phenyl-5-propyl-1H-pyrazole-4-carboxamides

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Appropriate substituted aniline

-

Dry dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Acid Chloride Formation: To a solution of this compound in dry DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess solvent and reagent under reduced pressure to obtain the crude acid chloride.

-

Amide Coupling: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve the substituted aniline and triethylamine in dry DCM. Add the acid chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-1-phenyl-5-propyl-1H-pyrazole-4-carboxamide.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities

Derivatives of this compound have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory and Analgesic Activity

Several derivatives of this scaffold have shown significant anti-inflammatory and analgesic effects. The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory mediators.

| Compound/Derivative | Assay | Target/Model | Activity | Reference |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6) | In vitro | HDAC6 | IC₅₀ = 4.95 nM | [1] |

| TNF-α, IL-1β, IL-6 inhibition | Strong inhibitory effects | [1] | ||

| In vivo | Acetaminophen-induced acute liver injury in mice | Significant therapeutic and protective efficacy at 40 mg/kg | [1] | |

| Pyrazole-based dimeric compounds | In vivo | Carrageenan-induced paw edema in rats | Good anti-inflammatory activity | [2] |

| Thiophene-fused pyrazole derivatives | In vivo | Standard methods | Potent analgesic and anti-inflammatory action | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Animals:

-

Wistar rats (150-200 g) of either sex.

Materials:

-

Test compound

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Divide the animals into groups: control, standard, and test groups (at least 3 doses).

-

Administer the test compound or standard drug orally or intraperitoneally. The control group receives the vehicle.

-

After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Anticancer Activity

Derivatives of the pyrazole core have shown promising anticancer activity against various cancer cell lines. The mechanisms often involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.

| Compound/Derivative | Cell Line | Activity | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | HepG2, MCF-7 | Significant cytotoxicity | [4] |

| 5-Amino-1H-pyrazole-4-carboxamide derivative (10h) | NCI-H520 (lung cancer) | IC₅₀ = 19 nM | [5] |

| SNU-16 (gastric cancer) | IC₅₀ = 59 nM | [5] | |

| KATO III (gastric cancer) | IC₅₀ = 73 nM | [5] | |

| Pyrazole derivative (3f) | MDA-MB-468 (breast cancer) | IC₅₀ = 6.45 µM (48h) | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Pyrazole derivatives have been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify their efficacy.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole carbothioamide (5b) | A. flavus | 15 | [7] |

| Pyrazole carbothioamide (5c) | A. niger | 15 | [7] |

| Pyrazole-3-carboxylic acid derivative (5c) | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Good inhibitory effects | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds

-

96-well microtiter plates

-

Inoculum of the microorganism (adjusted to a specific turbidity)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

HDAC6 Inhibition and Degradation

A notable derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a potent and selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a cytoplasmic enzyme that deacetylates various non-histone proteins, including α-tubulin and cortactin, and is implicated in protein folding, cell migration, and inflammation. Inhibition and degradation of HDAC6 can lead to the accumulation of acetylated α-tubulin, which in turn affects microtubule dynamics and cellular processes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some pyrazole derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for the development of novel therapeutics for various diseases, including inflammatory disorders, cancer, and infectious diseases. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action. Further research into the structure-activity relationships and optimization of these derivatives holds significant potential for the discovery of new and effective drug candidates.

References

- 1. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking Diverse Mechanisms of Action of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The compound 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid serves as a privileged scaffold in medicinal chemistry, providing a versatile foundation for the development of a wide array of pharmacologically active agents. While the core molecule itself is primarily a building block, its derivatives have been shown to exhibit potent and specific biological activities through diverse mechanisms of action. This technical guide explores the core mechanisms of action unlocked by derivatization of this pyrazole scaffold, focusing on three key areas: selective histone deacetylase 6 (HDAC6) inhibition and degradation, pan-fibroblast growth factor receptor (pan-FGFR) covalent inhibition, and antifungal activity via inhibition of succinate dehydrogenase.

Selective HDAC6 Inhibition and Degradation

Derivatives of the this compound scaffold have emerged as potent and selective inhibitors, and even degraders, of histone deacetylase 6 (HDAC6). One such derivative, a N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has demonstrated not only high-potency inhibition of HDAC6's enzymatic activity but also the ability to induce its degradation.[1][2] This dual mechanism offers a promising strategy for the treatment of conditions where HDAC6 is implicated, such as acute liver injury, by modulating inflammatory responses.[1]

Quantitative Data for HDAC6-Targeting Pyrazole Derivative

| Compound | Target | IC50 (nM) | DC50 (nM) | Key Downstream Effects |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | 4.95 | 0.96 | Inhibition of TNF-α, IL-1β, and IL-6 |

Signaling Pathway of HDAC6 Inhibition

The inhibition and degradation of HDAC6 by this pyrazole derivative leads to a downstream anti-inflammatory effect. By reducing HDAC6 activity, the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is suppressed.

Experimental Protocols: HDAC6 Inhibition Assay (Representative)

A common method to determine the inhibitory activity of a compound against HDAC6 is a fluorometric assay.

Principle: This assay measures the enzymatic activity of HDAC6 using a fluorogenic substrate. The substrate, when deacetylated by HDAC6, can be cleaved by a developer solution to release a fluorescent molecule. The fluorescence intensity is proportional to the HDAC6 activity.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution containing a protease

-

Test compound (pyrazole derivative) and a known HDAC6 inhibitor (positive control)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the assay buffer, recombinant HDAC6 enzyme, and the test compound or control.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the data using a suitable software.

Pan-FGFR Covalent Inhibition

The pyrazole scaffold has also been successfully utilized to develop covalent inhibitors of fibroblast growth factor receptors (FGFRs). Specifically, 5-amino-1H-pyrazole-4-carboxamide derivatives have been synthesized to act as pan-FGFR inhibitors, targeting both wild-type and gatekeeper mutant forms of these receptors.[3] This is particularly relevant in oncology, as aberrant FGFR signaling is a known driver in various cancers, and the emergence of drug resistance through gatekeeper mutations is a significant clinical challenge.[3]

Quantitative Data for a Pan-FGFR Covalent Inhibitor

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| Representative 5-amino-1H-pyrazole-4-carboxamide derivative | FGFR1 | 46 | NCI-H520 (Lung Cancer) | 19 |

| FGFR2 | 41 | SNU-16 (Gastric Cancer) | 59 | |

| FGFR3 | 99 | KATO III (Gastric Cancer) | 73 | |

| FGFR2 V564F (Gatekeeper Mutant) | 62 |

Signaling Pathway of FGFR Inhibition

These pyrazole derivatives covalently bind to a cysteine residue in the ATP-binding pocket of FGFRs, leading to irreversible inhibition of their kinase activity. This blocks the downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4][5]

Experimental Protocols: Biochemical FGFR Kinase Assay (Representative)

A common method to assess the inhibitory activity of compounds against FGFRs is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a substrate by the FGFR kinase. A europium-labeled anti-phospho-substrate antibody and a fluorescently labeled substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.

Materials:

-

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)

-

Biotinylated substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-conjugated acceptor fluorophore

-

Test compound (pyrazole derivative) and a known FGFR inhibitor (positive control)

-

384-well low-volume microplates

-

TR-FRET compatible microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

Add the test compound, recombinant FGFR kinase, and the biotinylated substrate peptide to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding a solution containing EDTA and the detection reagents (europium-labeled antibody and streptavidin-conjugated acceptor).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antifungal Activity through Succinate Dehydrogenase Inhibition

Pyrazole carboxamide derivatives based on the this compound scaffold have demonstrated significant antifungal activity, particularly against phytopathogenic fungi like Rhizoctonia solani.[6][7] The primary mechanism of action for these compounds is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[8] Some evidence also suggests a potential secondary effect on complex IV.[6]

Quantitative Data for Antifungal Pyrazole Carboxamide Derivatives

| Compound | Target Organism | EC50 (mg/L) |

| SCU2028 (a pyrazole carboxamide derivative) | Rhizoctonia solani | 0.022 |

| Pyrazole-thiazole carboxamide derivative 9ac | Rhizoctonia cerealis | 1.1 - 4.9 |

Mechanism of Action of Antifungal Pyrazole Derivatives

By inhibiting succinate dehydrogenase, these pyrazole derivatives disrupt the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. This inhibition also leads to morphological changes in the fungus, such as damaged cell walls and membranes.[6]

Experimental Protocols: Mycelial Growth Inhibition Assay (Representative)

This assay is a standard method to evaluate the in vitro antifungal activity of a compound.

Principle: The assay measures the ability of a compound to inhibit the growth of a fungus on a solid nutrient medium.

Materials:

-

Fungal strain (e.g., Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Test compound (pyrazole derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare PDA medium and autoclave to sterilize.

-

Cool the medium to approximately 45-50°C and add the test compound to achieve a series of final concentrations. Also prepare a solvent control plate.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

From a fresh culture of the fungus, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug at the center of each PDA plate (both treated and control).

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate has grown to a significant diameter.

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the solvent control.

-

Determine the EC50 value (the concentration that causes 50% inhibition of growth) by plotting the inhibition data.

Conclusion

The this compound scaffold is a remarkably versatile platform in drug discovery. Through targeted chemical modifications, derivatives of this core structure can be engineered to interact with a diverse range of biological targets, leading to distinct and potent mechanisms of action. The examples of selective HDAC6 inhibition, covalent pan-FGFR inhibition, and antifungal activity through succinate dehydrogenase inhibition highlight the immense potential of this chemical class. For researchers and drug development professionals, the strategic derivatization of this pyrazole core offers a promising avenue for the discovery and development of novel therapeutics for a variety of diseases.

References

- 1. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury | CoLab [colab.ws]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document includes key physical and chemical data, a detailed experimental protocol for its synthesis, and an exploration of its potential biological relevance through a described signaling pathway.

Core Physicochemical Properties

This compound, with the CAS Number 116344-17-3, is a pyrazole derivative featuring a phenyl group at the 1-position, a propyl group at the 5-position, and a carboxylic acid moiety at the 4-position.[1] Its molecular structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| CAS Number | 116344-17-3 | [1] |

| Melting Point | 107 °C | |

| Boiling Point | 391.9 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents like DMSO and methanol. The carboxylate form, present at pH > 4, has increased aqueous solubility.[1] | [1] |

| pKa (Predicted) | Not explicitly found in searches. Carboxylic acids on pyrazole rings generally exhibit moderate acidity. | |

| LogP (Calculated) | Not explicitly found in searches. The presence of the phenyl and propyl groups suggests a degree of lipophilicity. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a cyclocondensation reaction followed by hydrolysis. A general protocol is outlined below, based on synthetic strategies for similar pyrazole derivatives.[1]

Step 1: Synthesis of Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a solution of ethyl 2-(1-ethoxyethylidene)-3-oxohexanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated at reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Reaction Conditions: The mixture is heated at reflux for several hours to facilitate the hydrolysis of the ester. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a dilute acid, such as hydrochloric acid, until a precipitate forms. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Experimental Workflow for Synthesis

Caption: Workflow for the two-step synthesis of the target compound.

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound are not extensively documented, a closely related derivative, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6). This inhibition has shown therapeutic potential in the context of acute liver injury by modulating inflammatory responses. Specifically, HDAC6 inhibition has been linked to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

The regulation of these cytokines is often mediated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. HDAC6 can influence this pathway, and its inhibition can lead to a downstream reduction in the transcription of genes encoding for these inflammatory mediators.

HDAC6 Inhibition and its Effect on the NF-κB Signaling Pathway

Caption: Inhibition of HDAC6 by pyrazole derivatives can modulate the NF-κB pathway.

References

Structure-Activity Relationship of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid analogs. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways to facilitate further research and development in this promising area.

Structure-Activity Relationship (SAR) Data

While specific quantitative SAR data for a comprehensive series of this compound analogs is not extensively available in the public domain, valuable insights can be drawn from closely related 1-phenyl-pyrazole-4-carboxylic acid derivatives. The following table summarizes the xanthine oxidase (XOR) inhibitory activity of a series of analogs, highlighting the impact of substitutions at the C3 and C5 positions of the pyrazole ring, as well as on the N1-phenyl ring. Xanthine oxidase is a key enzyme in purine metabolism and its inhibition is a therapeutic target for conditions like gout.

| Compound ID | R1 (N1-Phenyl) | R2 (C3) | R3 (C5) | XOR IC50 (nM) |

| 1a | H | H | CH3 | >10000 |

| 1b | H | H | CF3 | 2450 |

| 1c | H | H | Phenyl | 186 |

| 2a | 4-CN | H | Phenyl | 15.4 |

| 2b | 4-F | H | Phenyl | 35.2 |

| 2c | 4-Cl | H | Phenyl | 25.8 |

| 3a | H | CH3 | Phenyl | 45.3 |

| 3b | H | CN | Phenyl | 8.9 |

| 4a | 4-CN | CN | Phenyl | 4.2 |

| 4b | 4-CN | CN | 4-Fluorophenyl | 5.7 |

| 4c | 4-CN | CN | 4-Chlorophenyl | 5.7 |

Note: Data is adapted from studies on related 1-phenyl-pyrazole-4-carboxylic acid analogs as xanthine oxidase inhibitors. The core structure for this data is 1-phenyl-pyrazole-4-carboxylic acid, where R1, R2, and R3 indicate substitutions at the N1-phenyl, C3, and C5 positions, respectively.

Key SAR Insights:

-

C5-Substitution: A larger, more hydrophobic group at the C5 position, such as a phenyl ring, significantly enhances inhibitory activity compared to smaller alkyl groups.

-

N1-Phenyl Substitution: Electron-withdrawing groups, like cyano (CN) or halogens (F, Cl), at the para-position of the N1-phenyl ring generally lead to increased potency.

-

C3-Substitution: Introduction of a cyano group at the C3 position dramatically improves inhibitory activity.

-

Synergistic Effects: The most potent compounds possess a combination of favorable substitutions, such as a cyano group at C3 and a cyano or halogen group on the N1-phenyl ring.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducible research. The following protocols are based on established methods for similar pyrazole derivatives.

Synthesis of this compound

A common and effective method for the synthesis of the core scaffold is through the cyclocondensation of a β-ketoester with a hydrazine derivative.

Materials:

-

Ethyl 2-formylhexanoate

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Cyclocondensation: To a solution of ethyl 2-formylhexanoate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.

-

Stir the mixture at room temperature overnight.

-

Acidify the reaction mixture with 2M HCl to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay determines the ability of a compound to inhibit the activity of xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare serial dilutions of the test compounds and allopurinol in DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL buffer.

-

Control (Enzyme Activity): 50 µL buffer, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

-

Test Compound: 50 µL of the test compound dilution, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

-

Positive Control: 50 µL of allopurinol dilution, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

-

-

Measurement:

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Immediately measure the increase in absorbance at 295 nm every minute for 10-15 minutes at a constant temperature (e.g., 25°C). The absorbance increase is due to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway: Xanthine Oxidase Inhibition

This diagram depicts the mechanism of action of xanthine oxidase and its inhibition by pyrazole analogs, leading to downstream therapeutic effects.

Caption: Mechanism of xanthine oxidase inhibition and its effects.

spectroscopic analysis (NMR, IR, Mass Spec) of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of interest in medicinal chemistry and drug development. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. Detailed experimental protocols for acquiring these spectra are provided, along with a logical workflow for the analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | br s | 1H | -COOH |

| ~8.10 | s | 1H | Pyrazole-H3 |

| ~7.50-7.60 | m | 5H | Phenyl-H |

| ~2.90 | t | 2H | -CH₂-CH₂-CH₃ |

| ~1.75 | sext | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -COOH |

| ~150.0 | Pyrazole-C5 |

| ~140.0 | Pyrazole-C3 |

| ~139.0 | Phenyl-C1' |

| ~129.5 | Phenyl-C3', C5' |

| ~128.8 | Phenyl-C4' |

| ~125.0 | Phenyl-C2', C6' |

| ~110.0 | Pyrazole-C4 |

| ~28.0 | -CH₂-CH₂-CH₃ |

| ~22.5 | -CH₂-CH₂-CH₃ |

| ~13.8 | -CH₂-CH₂-CH₃ |

Table 3: Predicted IR Absorption Frequencies (ATR-FTIR)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3060 | Medium | Aromatic C-H stretch |

| 2870-2960 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1595, 1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250 | Medium | C-O stretch |

| ~760, 690 | Strong | C-H out-of-plane bend (Monosubstituted phenyl) |

Table 4: Predicted Mass Spectrometry Fragmentation (ESI+)

| m/z | Proposed Fragment |

| 245.12 | [M+H]⁺ |

| 227.11 | [M+H - H₂O]⁺ |

| 200.10 | [M+H - COOH]⁺ |

| 171.09 | [M+H - COOH - C₂H₅]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Parameters:

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time (aq): 3.0 s.

-

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay (d1): 2.0 s.

-

Acquisition Time (aq): 1.0 s.

-

-

Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to approximately 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in positive ion mode over a mass range of m/z 50-500.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Gas (N₂): 1.5 bar.

-

Drying Gas (N₂): 8.0 L/min.

-

Source Temperature: 180 °C.

-

-

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted fragmentation pathway in ESI-MS for the target compound.

Potential Therapeutic Targets of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing from available data on its biological activities and those of structurally related compounds. The primary therapeutic avenues for this compound appear to be in the areas of anti-inflammatory, analgesic, and antimicrobial therapies. Furthermore, based on the activity of closely related analogs, inhibition of histone deacetylases (HDACs) emerges as a compelling, albeit currently speculative, therapeutic target. This document provides a comprehensive overview of these potential targets, summarizes key quantitative data for related compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of novel therapeutic agents due to its versatile binding properties and metabolic stability. This compound, with its specific substitution pattern, presents a unique pharmacological profile. The presence of the phenyl and propyl groups influences its lipophilicity and potential for hydrophobic interactions, while the carboxylic acid moiety provides a key site for hydrogen bonding and potential for salt formation or further derivatization. This guide aims to provide a detailed exploration of the known and potential therapeutic targets of this compound to aid in future drug discovery and development efforts.

Potential Therapeutic Targets

Based on available information, the potential therapeutic targets for this compound can be categorized as follows:

-

Anti-inflammatory Cytokines: Inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

-

Purinergic Receptors: Antagonism of the P2X3 receptor, which is involved in nociception.

-

Bacterial and Fungal Enzymes: Inhibition of essential enzymes for microbial growth.

-

Histone Deacetylases (HDACs): Potential inhibition of HDACs, particularly HDAC6, based on the activity of structurally similar compounds.

Data Presentation: Biological Activities of Pyrazole Derivatives

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the biological activities of this compound where data exists, alongside data for structurally related pyrazole derivatives to provide a comparative context for its potential therapeutic applications.

Table 1: Anti-inflammatory and Analgesic Activity

| Compound | Target | Assay Type | Result | Reference |

| This compound | TNF-α | Cellular Assay | Up to 85% inhibition at 10 µM | [1] |

| This compound | P2X3 Receptor | Not Specified | Antagonist activity reported | [1] |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | Biochemical Assay | IC50 = 4.95 nM | [2] |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | Cellular Assay | DC50 = 0.96 nM | [2] |

Table 2: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | E. coli | Data not available | [1] |

| This compound | S. aureus | Data not available | [1] |

Signaling Pathways and Mechanisms of Action

Inhibition of TNF-α Signaling

TNF-α is a key pro-inflammatory cytokine implicated in a multitude of inflammatory diseases. Inhibition of TNF-α production or signaling is a validated therapeutic strategy. Pyrazole derivatives have been shown to suppress TNF-α production, likely through the modulation of intracellular signaling cascades such as the NF-κB and MAPK pathways.

P2X3 Receptor Antagonism

The P2X3 receptor is an ATP-gated ion channel primarily expressed on sensory neurons. Its activation by ATP is a key step in the transmission of pain signals. Antagonists of the P2X3 receptor block this channel, thereby reducing nociceptive signaling and producing an analgesic effect.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin compaction and altered gene expression. HDAC inhibitors have emerged as important therapeutic agents, particularly in oncology. The structural similarity of this compound to known HDAC6 inhibitors suggests it may also function as an HDAC inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.

TNF-α Inhibition Assay (Cell-based)

Objective: To determine the in vitro efficacy of this compound in inhibiting the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

-

Compound Treatment: The test compound is dissolved in DMSO and serially diluted in culture medium. The cells are pre-treated with various concentrations of the compound for 1 hour.

-

LPS Stimulation: Cells are stimulated with LPS (1 µg/mL) to induce TNF-α production and incubated for 18-24 hours.

-

TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is determined using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated relative to the vehicle control (DMSO). The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

P2X3 Receptor Functional Assay (Calcium Influx)

Objective: To assess the antagonistic activity of this compound on the P2X3 receptor by measuring its effect on ATP-induced intracellular calcium influx.

Workflow:

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human P2X3 receptor are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded into black, clear-bottom 96-well plates and grown to confluency.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

-

Compound Incubation: The cells are washed and then incubated with various concentrations of the test compound for 15-30 minutes.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. The P2X3 receptor agonist (e.g., ATP or α,β-methylene ATP) is added to all wells, and the change in fluorescence is monitored over time.

-

Data Analysis: The increase in fluorescence intensity upon agonist addition is a measure of calcium influx. The inhibitory effect of the compound is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 105 CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

HDAC Enzyme Inhibition Assay (Fluorometric)

Objective: To measure the in vitro inhibitory activity of this compound against HDAC enzymes.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Enzyme Reaction: In a 96-well black plate, combine the diluted HDAC enzyme and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

-

Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate at 37°C.

-

Development: Add a developer solution (containing a protease like trypsin and a stop solution like Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent molecule.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control and determine the IC50 value.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. The available evidence points towards its potential as an anti-inflammatory, analgesic, and antimicrobial agent. The inhibition of TNF-α and antagonism of the P2X3 receptor are key potential mechanisms of action that warrant further investigation. Furthermore, the structural relationship to known HDAC6 inhibitors suggests a novel and exciting therapeutic avenue for this compound, particularly in the context of diseases where HDAC6 is dysregulated, such as cancer and neurodegenerative disorders. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential therapeutic targets. Further research, including the generation of robust quantitative data and in vivo efficacy studies, is essential to fully elucidate the therapeutic potential of this compound.

References

In Silico Modeling of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of the binding of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid to a putative protein target. Given the prevalence of pyrazole derivatives in oncology drug discovery, this guide will use a hypothetical scenario where Fibroblast Growth Factor Receptor (FGFR) is the target of interest, based on the known activity of similar compounds.[1]

Introduction to this compound and its Therapeutic Potential

This compound is a pyrazole derivative with a molecular structure that suggests potential interactions with various biological targets.[2] The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and is known for its diverse biological activities, including roles in oncology, inflammation, and CNS disorders.[2][3] While the specific biological targets of this particular compound are not extensively documented, its structural similarity to known kinase inhibitors makes FGFR a plausible target for investigation. Aberrant FGFR signaling is a key driver in various cancers, making it a compelling target for therapeutic intervention.[1]

This guide will delineate a systematic in silico workflow to predict and analyze the binding of this compound to the FGFR kinase domain. This process is instrumental in rational drug design, enabling the prediction of binding affinity and mode, and guiding further experimental validation.

The In Silico Modeling Workflow

The in silico modeling of small molecule-protein interactions typically follows a multi-step process, beginning with data acquisition and preparation, followed by computational simulations and analysis.

A generalized workflow for this process is illustrated below:

Data Preparation

2.1.1. Ligand Preparation

The three-dimensional structure of this compound is the starting point. This can be obtained from chemical databases like PubChem or generated using molecular modeling software.

Experimental Protocol: Ligand Preparation

-

Structure Retrieval/Generation: Obtain the 2D structure of the ligand.

-

3D Conversion: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization to obtain a low-energy, stable conformation. This is typically done using force fields like MMFF94 or UFF.

-

Charge Assignment: Assign partial charges to each atom (e.g., Gasteiger charges).

-

Tautomeric and Ionization States: Determine the most likely protonation state at physiological pH (around 7.4).

2.1.2. Protein Preparation

The crystal structure of the target protein, in this case, FGFR, is required. The Protein Data Bank (PDB) is the primary repository for these structures.

Experimental Protocol: Protein Preparation

-

Structure Retrieval: Download the 3D structure of FGFR from the PDB.

-

Preprocessing: Remove water molecules, co-factors, and any existing ligands from the crystal structure.

-

Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

-

Structural Refinement: Repair any missing residues or loops in the protein structure using homology modeling tools if necessary.

-

Energy Minimization: Perform a short energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This step provides insights into the binding mode and a preliminary estimate of the binding affinity.

Experimental Protocol: Molecular Docking

-

Binding Site Definition: Define the binding pocket on the FGFR kinase domain. This is often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.

-

Scoring: The software will rank the different poses based on a scoring function, which estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.

Table 1: Hypothetical Molecular Docking Results

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (Ki) | 2.5 µM |

| Key Interacting Residues | Asp641, Glu565, Ala564 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | Phenyl ring with Val492, Leu630 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and realistic representation of the protein-ligand complex by simulating the movements of atoms over time. This allows for the assessment of the stability of the docked pose and a more accurate estimation of binding free energy.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the docked protein-ligand complex in a simulation box filled with water molecules and ions to mimic a physiological environment.

-

Equilibration: Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.

-

Production Run: Run the simulation for a significant period (typically nanoseconds to microseconds) to observe the dynamics of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the protein-ligand interactions, conformational changes, and to calculate binding free energy using methods like MM/PBSA or MM/GBSA.

Experimental Validation

In silico predictions must be validated through experimental assays to confirm the binding and functional activity of the compound.

The workflow for experimental validation is depicted below:

Protein Expression and Purification

Experimental Protocol:

-

Gene Cloning: Clone the gene encoding the FGFR kinase domain into an expression vector.

-

Protein Expression: Transform the vector into a suitable expression host (e.g., E. coli, insect cells).

-

Cell Lysis and Purification: Lyse the cells and purify the recombinant protein using affinity chromatography.

Binding Affinity Assays

3.2.1. Surface Plasmon Resonance (SPR)

Experimental Protocol:

-

Immobilization: Immobilize the purified FGFR onto an SPR sensor chip.

-

Binding Measurement: Flow different concentrations of this compound over the chip and measure the change in the refractive index, which is proportional to the binding.

-

Data Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the dissociation constant (KD).

3.2.2. Isothermal Titration Calorimetry (ITC)

Experimental Protocol:

-

Sample Preparation: Place the purified FGFR in the ITC cell and the ligand in the injection syringe.

-

Titration: Inject small aliquots of the ligand into the protein solution and measure the heat change associated with binding.

-

Data Analysis: Fit the data to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Table 2: Representative Experimental Binding Data

| Assay | Parameter | Value |

| SPR | KD | 1.8 µM |

| ITC | KD | 2.1 µM |

| ΔH (kcal/mol) | -10.2 | |

| n (stoichiometry) | 1.05 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Context

Understanding the biological context of the protein target is crucial. FGFRs are key components of signaling pathways that regulate cell proliferation, differentiation, and migration.

The simplified FGFR signaling pathway is shown below:

Conclusion

The in silico modeling of this compound binding provides a powerful, hypothesis-driven approach to understanding its potential therapeutic mechanism. By combining molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the molecular interactions driving binding. Crucially, these computational predictions must be anchored by robust experimental validation to confirm the binding affinity and functional consequences. This integrated approach accelerates the drug discovery process by prioritizing compounds for further development and providing a structural basis for lead optimization.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid | 116834-08-3 | Benchchem [benchchem.com]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.

The synthesis is a two-step process commencing with the cyclocondensation of ethyl 3-oxohexanoate and phenylhydrazine to form the pyrazole ester intermediate, followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Data Presentation

The following tables summarize the quantitative data comparing conventional heating methods with microwave-assisted synthesis for the key reaction steps.

Table 1: Comparison of Conventional and Microwave-Assisted Pyrazole Ring Formation

| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |

| Starting Materials | Ethyl acetoacetate, Phenylhydrazine | Ethyl acetoacetate, Phenylhydrazine |

| Solvent | Methanol | None |

| Temperature | Reflux (approx. 65°C) | N/A (Power input controlled) |

| Time | 10 hours | 4 minutes |

| Yield | 88% | 82% |

| Reference | [1] | [1] |

Note: Data is for the synthesis of 5-methyl-2-phenyl-1,2-dihydropyrazol-3-one, a closely related analogue. Conditions are adaptable for the 5-propyl analogue.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acids

| Parameter | Conventional Heating (Oxidation) | Microwave-Assisted (Oxidation) |

| Starting Material | Phenyl-1H-pyrazole-4-carbaldehyde | Phenyl-1H-pyrazole-4-carbaldehyde |

| Temperature | 80°C | 80°C |

| Time | 1 hour | 2 minutes |

| Power | N/A | 150 W |

| Yield | 48 - 85% | 62 - 92% |

| Reference | [2][3] | [2][3] |

Note: This data represents the oxidation of a pyrazole-4-carbaldehyde to the carboxylic acid, which is an alternative final step. The significant reduction in reaction time is indicative of the advantages of microwave heating for the synthesis of the target molecule.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the solvent-free synthesis of pyrazolones from β-ketoesters and hydrazines.[1]

Materials:

-

Ethyl 3-oxohexanoate

-

Phenylhydrazine

-

Microwave reactor

-

Reaction vessel (10 mL microwave vial)

-

Magnetic stirrer

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a 10 mL microwave vial equipped with a magnetic stir bar, add ethyl 3-oxohexanoate (1 equivalent).

-

Add phenylhydrazine (1 equivalent) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a power of 100-150 W for 5-10 minutes, with a target temperature of 120-140°C. Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Dilute the crude product with ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the residue by silica gel column chromatography to obtain pure ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate.

Step 2: Microwave-Assisted Hydrolysis of Ethyl 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylate

This protocol is adapted from the microwave-assisted hydrolysis of ethyl azolylacetates.

Materials:

-

Ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (1M)

-

Microwave reactor

-

Reaction vessel (10 mL microwave vial)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a 10 mL microwave vial, dissolve ethyl 1-phenyl-5-propyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

-

Add an aqueous solution of potassium carbonate (3 equivalents).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a temperature of 150-180°C for 15-20 minutes.

-

After cooling, carefully acidify the reaction mixture to a pH of 3-4 with 1M hydrochloric acid.

-

The precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Visualizations

Caption: Workflow for the two-step microwave-assisted synthesis.

Caption: Logical relationship of the reaction steps.

References

Application Notes and Protocols for the Purification of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols for recrystallization and column chromatography are designed to yield high-purity material suitable for further downstream applications in drug discovery and development.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is critical to remove impurities generated during its synthesis. The primary methods employed are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile of the crude material and the desired final purity.

-

Recrystallization: This technique is effective for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.

-

Column Chromatography: This method is ideal for separating the target compound from a complex mixture of impurities. It utilizes a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture) to separate components based on their differential adsorption and elution.

Recrystallization Protocols

Recrystallization is a cost-effective and scalable method for purifying crystalline solids. The key to a successful recrystallization is the selection of an appropriate solvent system.

Single-Solvent Recrystallization

Protocol:

-

Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., ethanol, methanol, isopropanol, or ethyl acetate) at its boiling point.

-

Dissolution: Once a suitable solvent is identified (one that dissolves the compound when hot but not when cold), add the bulk of the crude material to the flask and add the minimum amount of the hot solvent required for complete dissolution.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

-

Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration to remove them.

-